![molecular formula C20H20N4OS2 B2894514 3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-70-4](/img/structure/B2894514.png)
3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(Isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with significant potential for various applications. Its structure comprises a benzo[d]thiazol-2(3H)-one core linked to a triazole ring, bearing isopropylthio and o-tolyl substituents. This compound stands out due to its intricate molecular architecture, which endows it with unique chemical properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(Isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be achieved through multi-step organic reactions, involving the construction of the benzo[d]thiazol-2(3H)-one core followed by the introduction of the triazole moiety. Common synthetic routes include the cyclization of 2-aminothiophenol derivatives with α-halo acids to form the benzo[d]thiazole ring, followed by further functionalization to introduce the triazole ring under appropriate conditions such as the use of azide reagents and copper(I) catalysis in a Huisgen cycloaddition reaction. Industrial Production Methods: Large-scale production may involve optimization of the synthetic routes with considerations for cost, yield, and environmental impact. This could include the use of greener solvents, catalysis, and continuous flow techniques to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound may undergo various types of reactions including oxidation, reduction, nucleophilic substitution, and electrophilic substitution, due to the presence of both electron-donating and electron-withdrawing groups. Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like sodium borohydride, nucleophiles like amines or alkoxides, and electrophiles like alkyl halides or acyl halides. Reactions typically occur under mild to moderate conditions, often in the presence of catalysts or under inert atmospheres to prevent side reactions. Major Products Formed: The products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, substituted benzo[d]thiazole derivatives, and triazole ring-modified compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry. Biology: Its biological applications may include its use as a probe in biochemical assays, or as a potential candidate for developing new drugs targeting specific biological pathways. Medicine: The compound may exhibit pharmacological properties, potentially acting as an antimicrobial, anticancer, or antiviral agent, given its structural features. Industry: Industrially, it could be utilized in the development of advanced materials, such as specialty polymers or coatings, or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
This compound's mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with biological targets like enzymes or receptors, modulating their activity through binding interactions. Molecular docking studies and biochemical assays would provide insights into the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-((5-(Isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific substitution pattern and the unique electronic properties conferred by the isopropylthio and o-tolyl groups. Similar compounds might include derivatives with varying substituents on the triazole ring or modifications on the benzo[d]thiazol-2(3H)-one core, which could alter their chemical reactivity and applications.
Propriétés
IUPAC Name |
3-[[4-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-13(2)26-19-22-21-18(24(19)15-9-5-4-8-14(15)3)12-23-16-10-6-7-11-17(16)27-20(23)25/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRBMXMWRSYVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
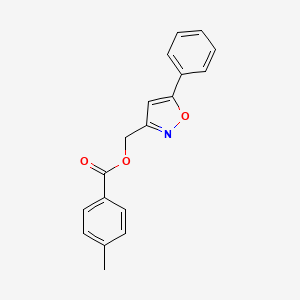
![5-(azepane-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one](/img/structure/B2894437.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)
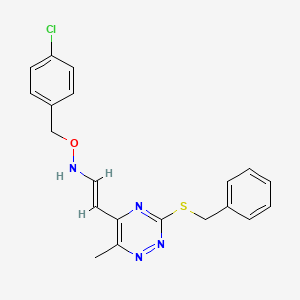
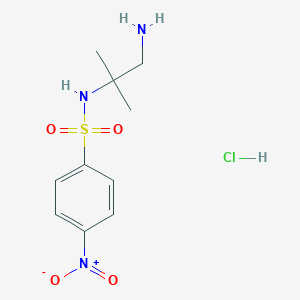
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)
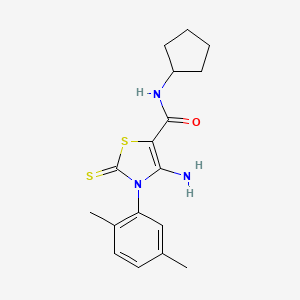
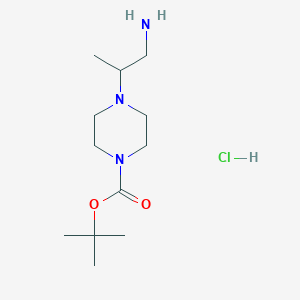

![2-bromo-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)
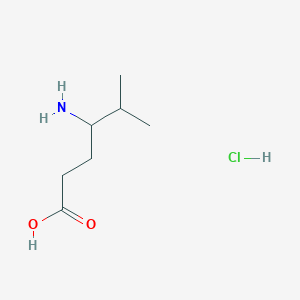
![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)
